N-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
1,2,4-Triazolo[4,3-b]pyridazines are a class of compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . They are considered important in drug design, discovery, and development .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[4,3-b]pyridazines involves several steps. For example, new bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) were prepared by bromination using NBS, followed by reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .Molecular Structure Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[4,3-b]pyridazines are complex and depend on the specific substituents present on the molecule. In general, they can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[4,3-b]pyridazines depend on their specific structure. In general, they are characterized by their ability to form hydrogen bonds, which makes them a precise pharmacophore with a bioactive profile .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the research of 1,2,4-triazolo[4,3-b]pyridazines involve the development of new synthetic approaches and the exploration of their diverse pharmacological activities . There is also interest in understanding their structure-activity relationship to aid in drug design, discovery, and development .
properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-22(20,21)10-4-2-9(3-5-10)15-13(19)11-6-7-12-16-14-8-18(12)17-11/h2-8H,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBDQPIKDYTMGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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